molecular formula C9H11N5O2 B2947378 5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide CAS No. 1001519-08-9

5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide

Cat. No.: B2947378
CAS No.: 1001519-08-9
M. Wt: 221.22
InChI Key: VIYGVPBZHOWJDH-UHFFFAOYSA-N
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Description

5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring fused with an isoxazole ring, and it is known for its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Isoxazole Ring: The isoxazole ring is then synthesized by reacting hydroxylamine with a β-keto ester or β-diketone.

    Coupling of the Rings: The pyrazole and isoxazole rings are coupled together through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3).

    Introduction of the Carbohydrazide Group: Finally, the carbohydrazide group is introduced by reacting the intermediate compound with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid
  • 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-methyl ester

Uniqueness

5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-5-6(4-11-14(5)2)8-3-7(13-16-8)9(15)12-10/h3-4H,10H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYGVPBZHOWJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NO2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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